4-[({2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline
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Overview
Description
N-[4-(DIMETHYLAMINO)BENZYL]-N-{2-[4-(4-METHOXYPHENYL)-2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL]ETHYL}AMINE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIMETHYLAMINO)BENZYL]-N-{2-[4-(4-METHOXYPHENYL)-2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL]ETHYL}AMINE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include dimethylamine, methoxybenzaldehyde, and tetrahydropyran derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIMETHYLAMINO)BENZYL]-N-{2-[4-(4-METHOXYPHENYL)-2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL]ETHYL}AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[4-(DIMETHYLAMINO)BENZYL]-N-{2-[4-(4-METHOXYPHENYL)-2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL]ETHYL}AMINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(DIMETHYLAMINO)BENZYL]-N-{2-[4-(4-METHOXYPHENYL)-2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL]ETHYL}AMINE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylamines and tetrahydropyran derivatives, such as:
- N-[4-(DIMETHYLAMINO)BENZYL]AMINE
- N-{2-[4-(4-METHOXYPHENYL)-2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL]ETHYL}AMINE
Uniqueness
N-[4-(DIMETHYLAMINO)BENZYL]-N-{2-[4-(4-METHOXYPHENYL)-2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL]ETHYL}AMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H36N2O2 |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
4-[[2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethylamino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H36N2O2/c1-24(2)19-25(15-17-29-24,21-8-12-23(28-5)13-9-21)14-16-26-18-20-6-10-22(11-7-20)27(3)4/h6-13,26H,14-19H2,1-5H3 |
InChI Key |
LUJUQMARKCFLHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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